N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorinated aromatic ring with a substituted octahydroquinoline moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the octahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline derivative, an aldehyde, and an alkene. The resulting intermediate is then subjected to further functionalization to introduce the acetamide group and the chlorinated aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, research might focus on the compound’s pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Studies would explore its efficacy, toxicity, and mechanism of action in biological systems.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure might impart desirable properties to polymers or other advanced materials.
Mechanism of Action
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Receptor Binding: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-3-yl)acetamide: can be compared to other substituted octahydroquinolines and acetamides, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23ClN2O3 |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinolin-3-yl)acetamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-11-14(21)5-4-6-15(11)22-18(25)8-12-7-13-16(23-19(12)26)9-20(2,3)10-17(13)24/h4-6,12H,7-10H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
KAPFINDBTMILJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2CC3=C(CC(CC3=O)(C)C)NC2=O |
Origin of Product |
United States |
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